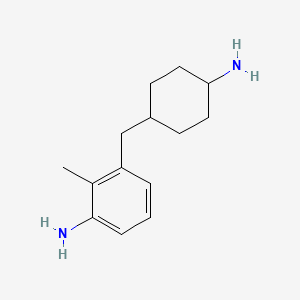

3-((4-Aminocyclohexyl)methyl)-o-toluidine

Description

3-((4-Aminocyclohexyl)methyl)-o-toluidine (IUPAC name: 3-[(4-aminocyclohexyl)methyl]-2-methylaniline) is an aromatic amine derivative with a molecular formula of C₁₄H₂₂N₂ and a molecular weight of 218.34 g/mol . Its structure combines an o-toluidine moiety (2-methylaniline) with a 4-aminocyclohexylmethyl substituent.

Properties

CAS No. |

85586-60-3 |

|---|---|

Molecular Formula |

C14H22N2 |

Molecular Weight |

218.34 g/mol |

IUPAC Name |

3-[(4-aminocyclohexyl)methyl]-2-methylaniline |

InChI |

InChI=1S/C14H22N2/c1-10-12(3-2-4-14(10)16)9-11-5-7-13(15)8-6-11/h2-4,11,13H,5-9,15-16H2,1H3 |

InChI Key |

MBERKBLRAGDOFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1N)CC2CCC(CC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Aminocyclohexyl)methyl)-o-toluidine typically involves the reaction of o-toluidine with 4-aminocyclohexylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of 3-((4-Aminocyclohexyl)methyl)-o-toluidine may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((4-Aminocyclohexyl)methyl)-o-toluidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

3-((4-Aminocyclohexyl)methyl)-o-toluidine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-((4-Aminocyclohexyl)methyl)-o-toluidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-((4-Aminophenyl)methyl)-p-toluidine

- Molecular Formula : C₁₄H₁₆N₂

- Molecular Weight : 212.29 g/mol

- Key Features: This compound substitutes the 4-aminocyclohexyl group with a 4-aminophenyl group and uses a p-toluidine (4-methylaniline) core instead of o-toluidine.

- The para-methyl configuration may alter metabolic pathways compared to the ortho position in the target compound .

o-Toluidine (2-Methylaniline)

- Molecular Formula : C₇H₉N

- Molecular Weight : 107.16 g/mol

- Key Features: The parent compound lacks the 4-aminocyclohexylmethyl substituent.

- Toxicity: o-Toluidine is a known human carcinogen (IARC Group 1), causing bladder cancer via DNA adduct formation. Its high volatility and small molecular size facilitate systemic absorption .

4,4'-Methylenebis(2-chloroaniline)

- Molecular Formula : C₁₃H₁₂Cl₂N₂

- Molecular Weight : 267.16 g/mol

- Key Features : A chlorinated biphenyl amine with structural similarities in aromatic amine groups.

- Toxicity: Shares a carcinogenic mechanism with o-toluidine, forming DNA adducts in urothelial cells. However, the chlorine substituents increase electrophilicity and reactivity compared to the target compound’s cyclohexyl group .

Aniline Derivatives

- Example : Aniline (C₆H₅NH₂) lacks the methyl group present in toluidines.

- Comparison: The methyl group in o-toluidine derivatives enhances carcinogenicity compared to aniline.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP | H-Bond Donors | H-Bond Acceptors | Key Structural Features |

|---|---|---|---|---|---|---|

| 3-((4-Aminocyclohexyl)methyl)-o-toluidine | C₁₄H₂₂N₂ | 218.34 | 2.6 | 2 | 2 | o-Toluidine + 4-aminocyclohexylmethyl |

| 3-((4-Aminophenyl)methyl)-p-toluidine | C₁₄H₁₆N₂ | 212.29 | N/A | 2 | 2 | p-Toluidine + 4-aminophenylmethyl |

| o-Toluidine | C₇H₉N | 107.16 | 1.39 | 1 | 1 | 2-Methylaniline (simple aromatic amine) |

| 4,4'-Methylenebis(2-chloroaniline) | C₁₃H₁₂Cl₂N₂ | 267.16 | 3.32 | 2 | 2 | Dichlorinated biphenyl amine |

Research Findings and Implications

- Toxicity Modulation: The cyclohexyl substituent in 3-((4-Aminocyclohexyl)methyl)-o-toluidine may sterically hinder metabolic activation pathways (e.g., N-hydroxylation) responsible for DNA adduct formation in o-toluidine .

- Physicochemical Behavior : The higher molecular weight and XLogP of the target compound compared to o-toluidine suggest improved membrane permeability but reduced aqueous solubility, impacting bioavailability .

- Synthetic Utility: Derivatives like 3-((4-Aminophenyl)methyl)-p-toluidine () highlight the role of substituent positioning in tuning reactivity for applications in drug design or agrochemicals .

Biological Activity

3-((4-Aminocyclohexyl)methyl)-o-toluidine is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name: 3-((4-Aminocyclohexyl)methyl)-o-toluidine

- Molecular Formula: C13H18N2

- Molecular Weight: 218.30 g/mol

Research indicates that 3-((4-Aminocyclohexyl)methyl)-o-toluidine may exhibit its biological effects through several mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions and proliferation.

- Receptor Modulation: It may interact with various receptors, altering signaling pathways that are crucial for cell survival and growth.

- Cytotoxicity: Preliminary studies suggest that it can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent.

Anticancer Activity

Several studies have explored the anticancer potential of 3-((4-Aminocyclohexyl)methyl)-o-toluidine:

- Case Study 1: A study demonstrated that this compound exhibited cytotoxic effects against colon cancer cell lines, with IC50 values indicating significant potency. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression.

- Case Study 2: In vivo experiments using mouse models showed that treatment with the compound resulted in reduced tumor size and improved survival rates compared to control groups.

Neuroprotective Effects

Research has also suggested neuroprotective properties:

- Case Study 3: In models of neurodegeneration, the compound was shown to protect neuronal cells from oxidative stress-induced damage, potentially through the modulation of antioxidant pathways.

Research Findings

Recent studies have provided insights into the biological activity of 3-((4-Aminocyclohexyl)methyl)-o-toluidine:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.